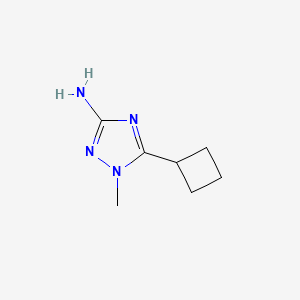

5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17783381

Molecular Formula: C7H12N4

Molecular Weight: 152.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4 |

|---|---|

| Molecular Weight | 152.20 g/mol |

| IUPAC Name | 5-cyclobutyl-1-methyl-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C7H12N4/c1-11-6(5-3-2-4-5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10) |

| Standard InChI Key | RZFFFTHRXQLJHU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC(=N1)N)C2CCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine (PubChem CID: 83872647) has the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol . Its IUPAC name, 5-cyclobutyl-1-methyl-1,2,4-triazol-3-amine, reflects the substitution pattern on the triazole core. The compound is registered under CAS numbers 1547007-33-9 and EN300-1590854, with its structural identity confirmed via SMILES (CN1C(=NC(=N1)N)C2CCC2) and InChIKey (RZFFFTHRXQLJHU-UHFFFAOYSA-N) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol |

| IUPAC Name | 5-cyclobutyl-1-methyl-1,2,4-triazol-3-amine |

| SMILES | CN1C(=NC(=N1)N)C2CCC2 |

| InChIKey | RZFFFTHRXQLJHU-UHFFFAOYSA-N |

Structural and Conformational Analysis

The triazole ring adopts a planar geometry, with the cyclobutyl group introducing torsional strain due to its non-planar, puckered conformation . This strain may influence the compound’s reactivity and intermolecular interactions. Computational models (e.g., PubChem’s 3D conformer) suggest that the cyclobutyl group adopts a "twisted" conformation relative to the triazole plane, potentially enhancing steric shielding of the amine group at position 3 . The methyl group at position 1 contributes to hydrophobic interactions, a feature often exploited in drug design to improve membrane permeability .

Synthesis and Manufacturing

Green Chemistry Approaches

Recent advances emphasize sustainable methods such as ultrasound-assisted synthesis and mechanochemistry. Ultrasound irradiation reduces reaction times and improves yields by enhancing mass transfer and reaction homogeneity . For instance, Mady et al. demonstrated that ultrasound accelerates propargylation and cycloaddition steps in triazole synthesis, achieving yields >85% under mild conditions . Mechanochemical methods, which avoid solvents entirely, are equally promising but remain unexplored for this specific compound.

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Classical Cyclization | Cu catalysis, 80–100°C | 60–75 | Well-established |

| Ultrasound-Assisted | 40–60°C, 20–40 kHz | 80–90 | Faster, energy-efficient |

| Mechanochemical | Solvent-free, ball milling | 70–85 | Eco-friendly, scalable |

Industrial and Research Applications

Medicinal Chemistry

The compound’s balanced hydrophobicity and hydrogen-bonding capacity make it a candidate for lead optimization in drug discovery. Its cyclobutyl group could mitigate metabolic degradation, extending half-life in vivo .

Materials Science

Triazole derivatives are employed in coordination chemistry as ligands for metal-organic frameworks (MOFs). The amine group in this compound may facilitate chelation with transition metals, enabling applications in catalysis or gas storage .

Future Directions and Challenges

-

Synthetic Optimization: Developing one-pot methodologies using green solvents.

-

Target Identification: High-throughput screening against cancer cell lines and microbial panels.

-

Structure-Activity Relationships (SAR): Modifying the cyclobutyl group to assess steric and electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume